4'-Bromo-3-(3-chlorophenyl)-2'-fluoropropiophenone
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Overview
Description
4’-Bromo-3-(3-chlorophenyl)-2’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated derivative of propiophenone. The unique combination of these halogens imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-3-(3-chlorophenyl)-2’-fluoropropiophenone typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 4’-Bromo-3-(3-chlorophenyl)-2’-fluoropropiophenone may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent quality and efficiency in the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-3-(3-chlorophenyl)-2’-fluoropropiophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
4’-Bromo-3-(3-chlorophenyl)-2’-fluoropropiophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-Bromo-3-(3-chlorophenyl)-2’-fluoropropiophenone involves its interaction with molecular targets and pathways within biological systems. The presence of halogen atoms can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibitory or modulatory effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(4-chlorophenyl)-1H-pyrazol-5-amine
- 4-Bromo-3-(3-chlorophenyl)-1H-pyrazol-5-amine
- 4-Bromo-5-(3-chlorophenyl)-1H-pyrazol-3-amine
Uniqueness
4’-Bromo-3-(3-chlorophenyl)-2’-fluoropropiophenone is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the phenyl ring. This unique halogenation pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(3-chlorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClFO/c16-11-5-6-13(14(18)9-11)15(19)7-4-10-2-1-3-12(17)8-10/h1-3,5-6,8-9H,4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQRRYMRGPJKFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=C(C=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644444 |
Source
|
Record name | 1-(4-Bromo-2-fluorophenyl)-3-(3-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-31-0 |
Source
|
Record name | 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(3-chlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898787-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromo-2-fluorophenyl)-3-(3-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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